2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride
CAS No.: 1311279-17-0
Cat. No.: VC2862258
Molecular Formula: C10H5Cl2NO2S
Molecular Weight: 274.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311279-17-0 |
|---|---|
| Molecular Formula | C10H5Cl2NO2S |
| Molecular Weight | 274.12 g/mol |
| IUPAC Name | 2-(3-chlorophenoxy)-1,3-thiazole-4-carbonyl chloride |
| Standard InChI | InChI=1S/C10H5Cl2NO2S/c11-6-2-1-3-7(4-6)15-10-13-8(5-16-10)9(12)14/h1-5H |
| Standard InChI Key | KOXJLSVPMQFGLX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The compound consists of a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur atoms) with two key substituents:
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A 3-chlorophenoxy group attached to the 2-position of the thiazole ring.
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A carbonyl chloride group at the 4-position, which enhances electrophilicity and reactivity.
Its molecular formula is C₁₀H₅Cl₂NO₂S, with a molecular weight of 274.12 g/mol. The presence of chlorine atoms in both the phenoxy and carbonyl chloride groups contributes to its polar nature and potential bioactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1311279-17-0 | |
| Molecular Formula | C₁₀H₅Cl₂NO₂S | |
| Molecular Weight | 274.12 g/mol | |
| IUPAC Name | 2-(3-chlorophenoxy)-1,3-thiazole-4-carbonyl chloride | |
| SMILES | C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)Cl |
Synthesis and Reaction Pathways
General Synthetic Approach
The synthesis of 2-(3-chloro-phenoxy)-thiazole-4-carbonyl chloride typically involves two stages:
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Formation of the thiazole core: Thiazole derivatives are synthesized via methods such as the Hantzsch cyclization or reactions involving thioamides and chloroformylating agents .
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Functional group introduction:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Carbonyl chloride formation | Thionyl chloride, reflux, 2h | ~99% | |
| Phenoxy group attachment | 3-Chlorophenol, coupling agents | N/A |
Key Reaction Mechanisms
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Carbonyl chloride formation:
Thiazole-4-carboxylic acid reacts with SOCl₂ to generate the corresponding acid chloride, releasing SO₂ and HCl as byproducts : -
Nucleophilic acyl substitution: The carbonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form amides, esters, or other derivatives, enabling the synthesis of pharmacologically active molecules .
Chemical Reactivity and Functional Applications
Reactivity of the Carbonyl Chloride Group
The carbonyl chloride moiety is highly electrophilic, enabling diverse transformations:
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Amide formation: Reaction with primary or secondary amines yields substituted amides .
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Ester formation: Alcohol nucleophiles produce esters, useful in prodrug design .
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Urea or thiourea derivatives: Reaction with isocyanates or thioureas generates heterocyclic structures .
Table 3: Bioactivity of Thiazole Derivatives with Chloro Substituents
Comparative Analysis with Related Compounds
Structural and Functional Comparisons
| Compound | Molecular Weight | Key Substituents | Primary Application |
|---|---|---|---|
| 2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride | 274.12 g/mol | 3-Chlorophenoxy, COCl | Drug intermediates |
| 2-Phenyl-1,3-thiazole-4-carbonyl chloride | 223.68 g/mol | Phenyl, COCl | Amide synthesis |
| Thiazole-4-carbonyl chloride | 158.62 g/mol | COCl | General acylation |
Reactivity and Bioactivity Trends
The 3-chlorophenoxy group in 2-(3-chloro-phenoxy)-thiazole-4-carbonyl chloride likely enhances:
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Electron-withdrawing effects, increasing the electrophilicity of the carbonyl chloride .
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Hydrophobic interactions, potentially improving cellular uptake in biological systems .
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Target specificity, as seen in chloro-substituted derivatives with superior anticancer activity .
Challenges and Future Directions
Limitations in Current Research
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Synthetic complexity: Multi-step synthesis and low yields may hinder scalability.
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Selectivity issues: Competing side reactions during acylation may reduce product purity.
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Toxicity concerns: Chlorinated compounds require rigorous safety evaluations.
Opportunities for Innovation
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Green chemistry approaches: Development of catalyst-free or solvent-free synthesis methods.
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Structure-activity relationship (SAR) studies: Optimizing substituents to enhance bioactivity.
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Targeted delivery systems: Using the carbonyl chloride group to conjugate with biomolecules (e.g., peptides, antibodies).
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